Ethyl 5-methylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-methylpyrimidine-4-carboxylate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methylpyrimidine-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with formamide in the presence of a base can yield the desired pyrimidine derivative. The reaction typically requires heating and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as flow chemistry and automated synthesis. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce a variety of alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
Ethyl 5-methylpyrimidine-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acids and their analogs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can mimic or interfere with the function of natural pyrimidines, affecting processes such as DNA replication and repair. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-methylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar in structure but with an amino group at the 2-position.
Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate: Contains a chlorine atom at the 6-position, which can alter its reactivity and biological activity.
Ethyl 4,6-dimethylpyrimidine-5-carboxylate: Features additional methyl groups, affecting its steric and electronic properties.
Properties
IUPAC Name |
ethyl 5-methylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)4-9-5-10-7/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIBWMGPVMSQJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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